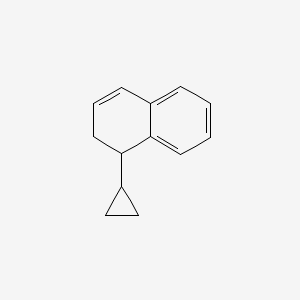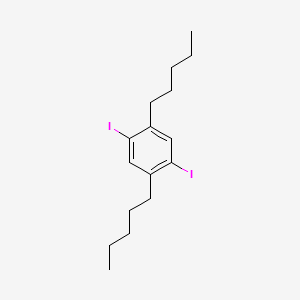
1,4-Diiodo-2,5-dipentylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diiodo-2,5-dipentylbenzene is an organic compound with the molecular formula C16H24I2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two pentyl groups are substituted at the 2 and 5 positions
準備方法
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dipentylbenzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dipentylbenzene. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), under controlled conditions to achieve the desired substitution at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the iodination process.
化学反応の分析
Types of Reactions
1,4-Diiodo-2,5-dipentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or fully reduced benzene rings.
科学的研究の応用
1,4-Diiodo-2,5-dipentylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
作用機序
The mechanism of action of 1,4-diiodo-2,5-dipentylbenzene depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.
類似化合物との比較
Similar Compounds
1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of pentyl groups.
1,4-Diiodo-2,5-dioctylbenzene: Similar structure but with octyl groups instead of pentyl groups.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: Contains four iodine atoms and two methyl groups.
Uniqueness
1,4-Diiodo-2,5-dipentylbenzene is unique due to the presence of pentyl groups, which provide increased hydrophobicity and potential for interactions in non-polar environments. This makes it particularly useful in the synthesis of materials with specific solubility and stability properties.
特性
CAS番号 |
193361-75-0 |
|---|---|
分子式 |
C16H24I2 |
分子量 |
470.17 g/mol |
IUPAC名 |
1,4-diiodo-2,5-dipentylbenzene |
InChI |
InChI=1S/C16H24I2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChIキー |
HKLVXDILMPPQBK-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=C(C=C1I)CCCCC)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


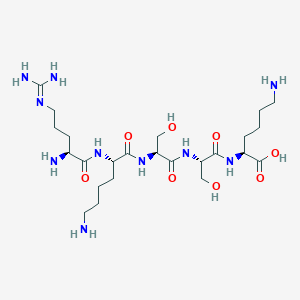
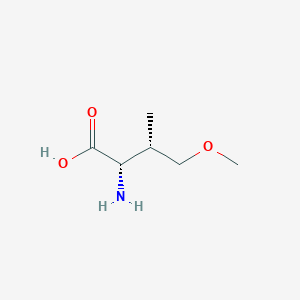
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
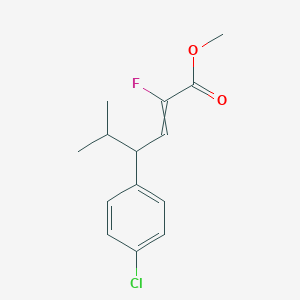

![1,7-Dioxaspiro[5.5]undecane, 2-methyl-8-propyl-, (2S,6R,8S)-](/img/structure/B12576137.png)
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![Benzenemethanamine, N-[(1R)-1-cyclohexyl-3-butenyl]-](/img/structure/B12576152.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
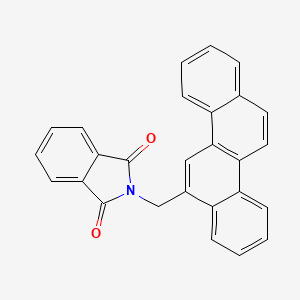
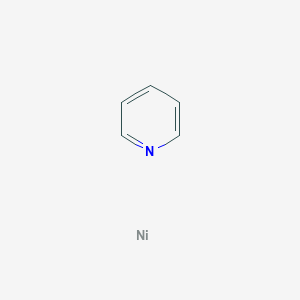
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
